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Compound of Interest

Compound Name: Evenamide

Cat. No.: B1671789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of evenamide, a novel voltage-gated sodium

channel (VGSC) blocker, with other established sodium channel blockers. The information is

intended for researchers, scientists, and drug development professionals to facilitate an

understanding of the current landscape of sodium channel modulation. This document

summarizes available quantitative data, outlines experimental methodologies, and visualizes

key pathways.

Introduction to Evenamide
Evenamide (NW-3509) is a new chemical entity under development by Newron

Pharmaceuticals. It is a selective, oral inhibitor of voltage-gated sodium channels.[1] A key

feature of evenamide is its proposed mechanism of action, which involves the modulation of

glutamate release by blocking aberrant sodium channel activity without affecting normal

neuronal excitability.[1][2] This targeted action on hyperexcitable states is a focal point of its

development, particularly as an add-on therapy for schizophrenia.[1][3] Clinical trials have

shown that evenamide, when added to a second-generation antipsychotic, can significantly

improve scores on the Positive and Negative Syndrome Scale (PANSS) in patients with chronic

schizophrenia.[3]
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Sodium channel blockers exert their effects by binding to VGSCs and stabilizing the inactivated

state of the channel. This prevents the repetitive firing of action potentials that is characteristic

of pathological hyperexcitability in conditions like epilepsy and schizophrenia.[4][5] While the

general mechanism is similar, there are key differences among these agents in their affinity for

different channel subtypes and their effects on channel kinetics.

Evenamide is described as a voltage-gated sodium channel blocker that normalizes the

excessive synaptic glutamate release resulting from N-methyl-d-aspartate receptor (NMDAR)

hypofunction.[6] This is thought to reduce cortical and hippocampal hyperexcitability without

impacting other neurotransmitter systems.[6]

The following diagram illustrates the general mechanism of voltage-gated sodium channel

inactivation, a key process targeted by these drugs.
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Caption: General mechanism of voltage-gated sodium channel states and the action of sodium

channel blockers.
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In the context of schizophrenia, the glutamatergic system is a key area of investigation. The

following diagram outlines a simplified glutamate signaling pathway implicated in the

pathophysiology of schizophrenia.
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Caption: Simplified glutamate signaling pathway and the proposed site of action for

evenamide.

Quantitative Comparison of Sodium Channel
Blockers
The following tables summarize available quantitative data for evenamide and other sodium

channel blockers. It is important to note that direct comparative studies under identical

experimental conditions are limited, and IC50 values can vary depending on the specific assay

and cell type used. Data for evenamide's IC50 on specific Nav subtypes is not yet publicly

available.

Table 1: In Vitro Potency (IC50) on Voltage-Gated Sodium Channel Subtypes (in µM)
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Drug Nav1.1 Nav1.2 Nav1.3 Nav1.4 Nav1.5 Nav1.6 Nav1.7 Nav1.8

Evena

mide
N/A N/A N/A N/A N/A N/A N/A N/A

Lamotri

gine
>300[7] 10[8] N/A 45.34[7]

62[8],

28.8-

280.2[6]

N/A 46.72[9] 96[8]

Carbam

azepine
>100[9] >100[9] 86.74[9] 45.76[9] 22.92[9] >100[9] 46.72[9] >100[9]

Phenyt

oin
~10[10] N/A N/A N/A N/A N/A N/A N/A

Oxcarb

azepine
N/A N/A N/A N/A N/A N/A N/A N/A

Lacosa

mide
N/A N/A N/A N/A

70-

80[11]
N/A N/A N/A

Cenoba

mate
N/A N/A N/A N/A

87.6-

655[1]

[12]

N/A N/A N/A

Rufina

mide
N/A N/A N/A N/A N/A N/A N/A N/A

Valproic

Acid
N/A N/A N/A N/A 2022[6] N/A N/A N/A

N/A: Data not publicly available in the searched literature.

Table 2: Efficacy in Preclinical Models
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Drug Animal Model Efficacy Endpoint Results

Evenamide

Methylazoxymethanol

acetate (MAM) model

of schizophrenia

Reversal of social

deficits and cognitive

impairments

Significantly restored

ketamine-induced pre-

pulse inhibition

deficits.[13]

Lamotrigine

Maximal Electroshock

(MES) Test (mice,

rats)

Protection against

seizures (ED50)

ED50 = 10.1 µmol/kg

(mice), 7.4 µmol/kg

(rats).[8]

Carbamazepine MES Test
Protection against

seizures

Effective in MES test.

[14]

Phenytoin MES Test
Protection against

seizures

Effective in MES test.

[4]

Oxcarbazepine MES Test
Protection against

seizures

Protects against tonic-

clonic seizures.

Lacosamide MES Test (mice, rats)
Protection against

seizures

Active in MES test.

[15]

Cenobamate N/A N/A N/A

Rufinamide N/A N/A N/A

Valproic Acid N/A N/A N/A

N/A: Data not publicly available in the searched literature.

Experimental Protocols
Detailed, step-by-step experimental protocols for proprietary drug development are often not

publicly disclosed. However, the following provides an overview of the types of methodologies

commonly employed in the preclinical evaluation of sodium channel blockers.

Electrophysiology: Patch-Clamp Recordings
This is the gold-standard technique for studying the effects of compounds on ion channels.
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Objective: To measure the effect of a compound on the electrical currents flowing through

sodium channels in a single cell.

General Procedure:

Cell Preparation: A cell line (e.g., HEK293) stably expressing a specific human Nav

subtype (e.g., Nav1.1, Nav1.7) is cultured.

Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-

like solution.

Seal Formation: The micropipette is brought into contact with the cell membrane, and a

high-resistance seal (gigaohm seal) is formed.

Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing

electrical access to the entire cell.

Voltage Clamp: The cell membrane potential is controlled ("clamped") at a specific voltage.

Data Acquisition: Voltage protocols are applied to elicit sodium currents, and the resulting

currents are recorded before and after the application of the test compound at various

concentrations.

Analysis: The data is analyzed to determine the IC50 of the compound and its effects on

channel gating properties (e.g., inactivation, recovery from inactivation).

The following diagram illustrates a typical experimental workflow for patch-clamp analysis.
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Caption: A simplified workflow for a whole-cell patch-clamp experiment.
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Animal Models
Maximal Electroshock (MES) Test: A widely used, clinically validated model for generalized

tonic-clonic seizures.[15]

Objective: To assess the anticonvulsant activity of a compound.

General Procedure: An electrical stimulus is delivered to a rodent via corneal or ear

electrodes, inducing a tonic hindlimb extension seizure. The test compound is

administered prior to the stimulus, and its ability to prevent the seizure is measured.

Methylazoxymethanol Acetate (MAM) Model: A neurodevelopmental model of schizophrenia.

[12]

Objective: To model schizophrenia-like symptoms in rodents and evaluate the efficacy of

potential antipsychotic drugs.

General Procedure: Pregnant rats are administered MAM at a specific gestational day,

which disrupts the development of the hippocampus and prefrontal cortex in the offspring.

The resulting adult animals exhibit behavioral abnormalities relevant to the positive,

negative, and cognitive symptoms of schizophrenia. These animals are then used to test

the effects of compounds like evenamide.

Conclusion
Evenamide represents a promising development in the field of sodium channel blockers,

particularly with its novel application in schizophrenia. Its mechanism, aimed at normalizing

glutamate dysregulation through the selective blockade of aberrant sodium channel activity,

distinguishes it from many existing sodium channel modulators. While direct, comprehensive

comparative data with other sodium channel blockers is still emerging, the available preclinical

and clinical findings suggest a favorable efficacy and safety profile. Further research, including

the publication of detailed in vitro selectivity and potency data, will be crucial for fully

elucidating the therapeutic potential of evenamide in comparison to other agents in this class.

Researchers are encouraged to monitor ongoing clinical trials and forthcoming publications for

more detailed insights into this novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671789#comparing-evenamide-with-other-sodium-
channel-blockers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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